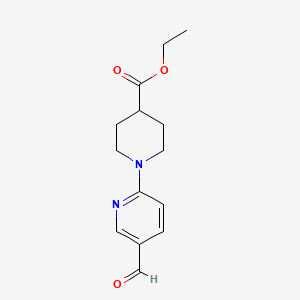

![molecular formula C22H22N4O4 B1303743 2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid CAS No. 445416-61-5](/img/structure/B1303743.png)

2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

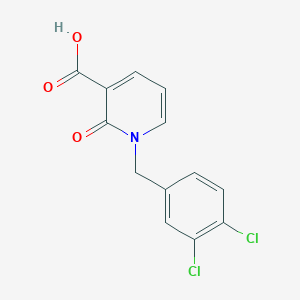

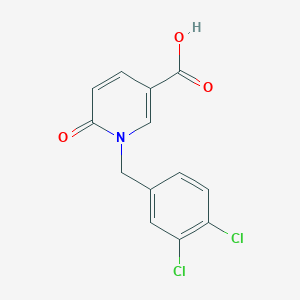

“2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid” is a complex organic compound . It is characterized by the presence of two benzimidazole groups linked by a butane-1,4-diyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The general procedure involves the use of catalytic Cu(II) and base for the homocoupling of terminal alkynes . The reaction mixture is stirred at 60°C in air for 10 hours . After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered . The filtrate is then removed under reduced pressure to get the crude product, which is further purified by silica gel chromatography .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . For instance, 1H NMR and 13C NMR spectra of unsymmetric 1,3-diynes have been recorded . The crystal structure of related compounds has also been studied .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the preparation of unsymmetric 1,3-diynes involves the reaction of phenylacetylene and p-methoxyphenylacetylene in the presence of CuCl2 and Et3N .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the spectral data of unsymmetric 1,3-diynes have been recorded .Aplicaciones Científicas De Investigación

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs derived from benzimidazole derivatives, including 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid, have been synthesized to explore their structural diversities and potential applications. For instance, a study by Li et al. (2010) synthesized seven coordination polymers using structurally related ligands. Among these, a compound with the ligand 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole-2,1-diyl))bis(methylene)dibenzoic acid (H2L5) was particularly noted for its unique structure and potential for further investigation in gas storage, separation, and catalysis due to its porous nature (Li, Lan, Ma, Ma, & Su, 2010).

Catalytic Applications

Research has also focused on the catalytic applications of compounds containing the benzimidazole moiety. Sharifi et al. (2019) investigated two imidazole-based dicationic ionic liquids in the synthesis of various compounds, demonstrating their efficiency as catalysts in promoting reactions under mild and eco-friendly conditions. This study highlights the potential of benzimidazole derivatives in catalysis, which could lead to more sustainable chemical processes (Sharifi, Daneshvar, Langarudi, & Shirini, 2019).

Supramolecular Chemistry

In supramolecular chemistry, benzimidazole derivatives are key components in the formation of complex structures with unique properties. For example, research by Xue (2010) on a supramolecular compound constructed from flexible 1,1'-(1,4-Butanediyl)bis(imidazole) and 1,2,4,5-benzenetetracarboxylic acid revealed intricate hydrogen bonding patterns and 3D networks. Such studies demonstrate the role of benzimidazole derivatives in developing new materials with potential applications in molecular recognition, sensing, and self-assembly processes (Xue, 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-[4-[1-(carboxymethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c27-21(28)13-25-17-9-3-1-7-15(17)23-19(25)11-5-6-12-20-24-16-8-2-4-10-18(16)26(20)14-22(29)30/h1-4,7-10H,5-6,11-14H2,(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOTYZBGMPXQDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)CCCCC3=NC4=CC=CC=C4N3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378259 |

Source

|

| Record name | 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid | |

CAS RN |

445416-61-5 |

Source

|

| Record name | 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)